molecular formula C21H25ClN2O5S B11357389 1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11357389
M. Wt: 453.0 g/mol
InChI Key: SLVQTWDWEKNOHO-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C23H29ClN2O5S This compound is notable for its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the sulfonyl group and the chlorobenzyl moiety is achieved through sulfonylation and chlorination reactions, respectively. The final step involves the coupling of the piperidine ring with the sulfonyl and chlorobenzyl groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzyl derivatives, and reduced sulfides.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-19-8-7-17(13-20(19)29-2)23-21(25)15-9-11-24(12-10-15)30(26,27)14-16-5-3-4-6-18(16)22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

SLVQTWDWEKNOHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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